molecular formula C9H9BrO2 B1376534 2-(3-Bromo-2-methylphenyl)acetic acid CAS No. 1261618-03-4

2-(3-Bromo-2-methylphenyl)acetic acid

Cat. No.: B1376534
CAS No.: 1261618-03-4
M. Wt: 229.07 g/mol
InChI Key: BENXZZOWZYNPLT-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)acetic acid is a high-value aromatic acetic acid derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound features a bromine atom and a methyl group on the phenyl ring, which provide distinct sites for further chemical modification, such as cross-coupling reactions, nucleophilic substitutions, and side-chain functionalization. Its primary research applications include its use as a key precursor in the development of potential active pharmaceutical ingredients (APIs) and as a core structure in the synthesis of more complex organic molecules for biological screening. The structural motif of substituted phenylacetic acids is commonly encountered in the development of agrochemicals, ligands for catalysis, and materials science. As a standard practice for chemicals of this class, it is recommended to store the product in a cool, dry, and well-ventilated place. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please note that the specific CAS Registry Number, physical properties (such as melting point and boiling point), and handling hazards for this exact compound should be confirmed with the supplier's provided Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(3-bromo-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENXZZOWZYNPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261618-03-4
Record name 2-(3-bromo-2-methylphenyl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)acetic acid typically involves the bromination of 2-methylphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products may include derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products may include carboxylic acids or ketones.

    Reduction Reactions: Products may include alcohols or aldehydes.

Scientific Research Applications

Chemistry

  • Intermediate for Organic Synthesis :
    • Used in the production of pharmaceuticals and agrochemicals.
    • Serves as a building block for synthesizing more complex organic molecules.
  • Reactivity Studies :
    • Undergoes various reactions such as substitution, oxidation, and reduction, allowing researchers to explore new synthetic pathways.

Biology

  • Enzyme Interaction Studies :
    • Investigated for its ability to inhibit specific enzymes by binding to active sites, which can help elucidate metabolic pathways.
  • Antimicrobial Activity :
    • Exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Recent studies have highlighted the biological activities associated with 2-(3-bromo-2-methylphenyl)acetic acid:

  • Antibacterial Activity : Effective against various strains, including E. coli.
Activity TypePathogenMIC (mg/mL)
AntibacterialE. coli0.0195
AntifungalC. albicans0.0048
  • Cytotoxicity : Studies indicate that brominated phenylacetic acids can inhibit cancer cell proliferation more effectively than their non-brominated counterparts.

Case Studies

  • Cytotoxicity Study :
    • A study evaluated the cytotoxic effects of various brominated phenylacetic acids on cancer cell lines, revealing significant inhibition rates that correlated with the presence of bromine at specific positions on the aromatic ring.
  • Antimicrobial Evaluation :
    • Research focused on the antimicrobial properties of halogenated phenylacetic acids demonstrated enhanced efficacy against both bacterial and fungal strains due to structural modifications.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)acetic acid depends on its specific application

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    Metabolic Pathways: It may be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Brominated Phenylacetic Acids

Compound Name Substituents (Position) Molecular Formula Key Structural Observations Reference
2-(3-Bromo-2-methylphenyl)acetic acid Br (3), CH₃ (2) C₉H₉BrO₂ Methyl group induces steric hindrance; Br increases C–C–C angles (electron-withdrawing)
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (3), OCH₃ (4) C₉H₉BrO₃ Methoxy group is coplanar (torsion angle: 1.2°); acetic acid group is 78.15° to the ring
2-(2-Bromophenyl)acetic acid Br (2) C₈H₇BrO₂ Br at ortho position; forms O–H⋯O hydrogen-bonded dimers (R factor: 0.042)
2-(4-Bromo-2-methoxyphenyl)acetic acid Br (4), OCH₃ (2) C₉H₉BrO₃ Methoxy and Br substituents create electronic asymmetry; no hydrogen-bonding data reported
2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid Br (3), CH₃ (2,4,6) C₁₁H₁₃BrO₂ Multiple methyl groups enhance steric bulk; limited crystallographic data

Key Observations:

Substituent Effects on Geometry :

  • Electron-withdrawing groups (e.g., Br) increase C–C–C angles (e.g., 121.5° in 2-(3-Bromo-4-methoxyphenyl)acetic acid vs. 118.2° for OCH₃) .
  • Steric hindrance from methyl groups (e.g., in this compound) disrupts coplanarity, altering crystal packing .

Hydrogen Bonding :

  • Carboxylic acid groups universally form dimers (e.g., R₂²(8) motif in 2-(3-Bromo-4-methoxyphenyl)acetic acid) .
  • Methoxy groups enhance planarity, promoting stronger π-π stacking interactions .

Key Observations:

  • Regioselectivity : Bromine addition is directed by existing substituents (e.g., methoxy groups favor para bromination in 4-methoxyphenylacetic acid) .
  • Yield and Purity : 2-(3-Bromo-4-methoxyphenyl)acetic acid achieves 84% yield with high crystallinity, while 2-(2-Bromophenyl)acetic acid is reported with an R factor of 0.042, indicating precise structural refinement .

Biological Activity

2-(3-Bromo-2-methylphenyl)acetic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by a bromo substituent on the aromatic ring and an acetic acid moiety. The compound's molecular formula is C9H9BrO2C_9H_9BrO_2 with a CAS number of 1261618-03-4. The presence of the bromine atom is significant as it often enhances biological activity through various mechanisms, including increased lipophilicity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves bromination of the corresponding 2-methylphenylacetic acid derivative. Various methods have been documented for the bromination process, which can be achieved using reagents such as bromine in acetic acid or via electrophilic aromatic substitution techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the same class. For example, derivatives with similar structural motifs have demonstrated cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction and inhibition of tubulin polymerization, suggesting that this compound may exhibit comparable effects due to its structural similarities.

CompoundCell LineIC50 (µM)
5gA54910.72 ± 1.03
5gHeLa12.34 ± 0.76

The above table summarizes findings from related studies where compounds were evaluated for their cytotoxic effects. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant activity in some derivatives.

Antibacterial and Antifungal Activity

In addition to anticancer properties, compounds similar to this compound have shown antibacterial and antifungal activities. For instance, studies on halogenated phenylacetic acids have reported effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

Activity TypePathogenMIC (mg/mL)
AntibacterialE. coli0.0195
AntifungalC. albicans0.0048

These findings underscore the broad-spectrum antimicrobial potential of halogenated derivatives, suggesting that further exploration of this compound could reveal similar benefits.

Case Studies

Several case studies have been conducted to evaluate the biological activity of phenylacetic acid derivatives:

  • Cytotoxicity Study : A study evaluated various brominated phenylacetic acids for their ability to inhibit cancer cell proliferation. Results indicated that modifications at the para position significantly enhanced cytotoxicity compared to their non-brominated counterparts.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of substituted phenylacetic acids, revealing that the presence of halogens increased efficacy against both bacterial and fungal strains.

Q & A

Q. What are the established synthetic routes for 2-(3-Bromo-2-methylphenyl)acetic acid, and what reaction conditions optimize yield?

The compound is synthesized via regioselective bromination of 2-methylphenylacetic acid using bromine (Br₂) in acetic acid under ambient conditions. Key parameters include slow addition of bromine (over 30 minutes) and stirring at room temperature for 60 minutes, yielding ~84% product . Purification via crystallization ensures high purity, critical for crystallographic studies.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) identifies substituent positions (e.g., bromine and methyl groups). Single-crystal X-ray diffraction (using SHELXL ) resolves molecular geometry, including dihedral angles between substituents and the aromatic ring (e.g., acetic acid group tilted ~78° from the plane). Melting point analysis confirms purity .

Q. How does hydrogen bonding influence the crystal packing of this compound?

Centrosymmetric O–H⋯O hydrogen-bonded dimers (R₂²(8) motif ) dominate the crystal lattice. These interactions are analyzed using programs like ORTEP-3 to visualize displacement ellipsoids and refine thermal parameters.

Advanced Research Questions

Q. How do electronic effects of substituents (Br, CH₃, COOH) impact molecular geometry and reactivity?

X-ray data reveals electron-withdrawing bromine increases adjacent C–C–C angles (e.g., 121.5° at Br vs. 118.2° at OMe ). Computational modeling (DFT) can supplement experimental data to predict regioselectivity in further functionalization.

Q. What strategies resolve contradictions in crystallographic data between similar brominated phenylacetic acids?

Cross-validate using multiple refinement tools (e.g., SHELXTL vs. Olex2) and apply statistical tests (e.g., Prince & Nicholson ) to identify outliers. Compare hydrogen-bonding motifs and torsional angles with structurally analogous compounds .

Q. How can this compound serve as a building block in natural product synthesis?

It is a precursor in concise routes to antimitotic agents like Combretastatin A-4 via Perkin condensation/decarboxylation . Design multi-step reactions by leveraging the bromine atom for cross-coupling (e.g., Suzuki) and the acetic acid group for esterification.

Q. What experimental approaches optimize regioselectivity in bromination reactions of methyl-substituted phenylacetic acids?

Use directing groups (e.g., methoxy in 4-methoxyphenylacetic acid ) or Lewis acids to control bromine placement. Monitor reaction progress via TLC and HPLC to minimize di-/tri-substituted byproducts.

Q. Methodological Notes

  • Synthesis Optimization : Bromine stoichiometry and reaction time are critical to avoid over-bromination .
  • Crystallography : Refinement with SHELXL requires careful handling of H-atom parameters (riding models) and absorption corrections (e.g., SADABS) .
  • Data Analysis : Compare C–C–C angles and hydrogen-bonding motifs with analogous structures (e.g., 3-Bromo-4-methoxyphenylacetic acid ) to validate electronic effects.

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